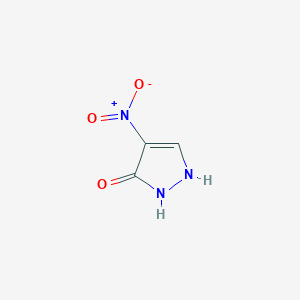

4-nitro-1,2-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-3-2(6(8)9)1-4-5-3/h1H,(H2,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWSVFYZSADOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409056 | |

| Record name | 4-Nitro-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-92-5 | |

| Record name | NSC76686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1,2 Dihydro 3h Pyrazol 3 One and Its Key Intermediates

Classical and Established Synthetic Routes to the Pyrazolone (B3327878) Core

The traditional synthesis of the pyrazolone framework, the foundational structure of 4-nitro-1,2-dihydro-3H-pyrazol-3-one, relies on well-established chemical reactions that have been refined over many years. These methods are characterized by their reliability and widespread use in organic synthesis.

Cyclocondensation Reactions for 1,2-Dihydro-3H-pyrazol-3-one Ring Formation

The most classic and widely employed method for constructing the pyrazolone ring is the Knorr pyrazole (B372694) synthesis. nih.gov This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. nih.govijpcbs.com For the synthesis of the basic 1,2-dihydro-3H-pyrazol-3-one core, a β-ketoester such as ethyl acetoacetate (B1235776) is typically reacted with hydrazine. rsc.orgresearchgate.net

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final five-membered heterocyclic ring. nih.gov While effective, these classical methodologies often necessitate refluxing conditions and can require lengthy reaction times, sometimes extending from 3 to 10 hours. scielo.br The choice of solvent and reaction conditions can influence the yield and purity of the resulting pyrazolone.

Table 1: Classical Cyclocondensation Conditions for Pyrazolone Synthesis

| Reactant A | Reactant B | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Ethanol, reflux | 3-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | researchgate.netorientjchem.org |

| Ethyl acetoacetate | Hydrazine | Solventless, H₂SO₄ (cat.), room temp. | 3-Pyrazolin-5-one | rsc.org |

| β-Ketoesters | Substituted hydrazines | Refluxing solvent | Substituted Pyrazolones | scielo.br |

| 1,3-Diketones | Hydrazine derivatives | Ethanol, reflux | Pyrazole derivatives | ijpcbs.com |

Regioselective Nitration Protocols for the 4-Position

Once the 1,2-dihydro-3H-pyrazol-3-one core is formed, the nitro group is introduced at the C4 position. The direct nitration of the pyrazolone ring is a common method to produce 4-nitro-1,2-dihydro-3H-pyrazol-3-one. This electrophilic substitution reaction is typically achieved using strong nitrating agents.

Commonly, the pyrazolone is treated with aqueous nitric acid or a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄). researchgate.netnih.gov For instance, 1-methyl-substituted pyrazol-3-ones can be converted to their 4-nitro derivatives using aqueous nitric acid. researchgate.net However, these traditional methods often employ harsh acidic conditions and can suffer from a lack of selectivity. researchgate.net In the case of phenyl-substituted pyrazolones, nitration can occur on both the pyrazolone and the phenyl rings. researchgate.net Another approach involves using concentrated nitric acid in acetic anhydride. mdpi.com The reactivity of the pyrazolone ring, particularly the nucleophilicity of the C4 position, facilitates this electrophilic attack.

Table 2: Reagents for Regioselective Nitration of Pyrazolones

| Substrate | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Methylpyrazol-3-ones | Aqueous nitric acid | - | 1-Methyl-4-nitropyrazol-3-ones | researchgate.net |

| Pyrazolin-5-ones | HNO₃ / H₂SO₄ | Heating | 4-Nitropyrazolin-5-ones | researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Conc. HNO₃ / Acetic anhydride | - | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | mdpi.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ | 0°C to room temp. | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | mdpi.com |

Contemporary and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing more efficient and sustainable methods for synthesizing pyrazolones. These contemporary approaches prioritize the use of catalysts and green chemistry principles to reduce waste, energy consumption, and reaction times.

Catalytic Strategies in Pyrazolone Synthesis

The use of catalysts in pyrazolone synthesis offers significant advantages, including milder reaction conditions, shorter reaction times, and improved yields. ijpcbs.com A variety of catalysts have been explored for the cyclocondensation reaction.

Heteropolyacids, such as Keggin-type H₄SiW₁₂O₄₀, have been shown to be effective catalysts, leading to excellent yields and reduced reaction times compared to non-catalytic methods. ijpcbs.com Simple Brønsted acids like a catalytic amount of sulfuric acid can facilitate the solventless condensation of diketones and hydrazines at room temperature. rsc.org Furthermore, organocatalysts such as imidazole (B134444) have been employed to catalyze the synthesis in aqueous media, aligning with green chemistry principles. acs.org For specific applications, such as the enantioselective synthesis of 4,4-disubstituted pyrazolones, chiral phase-transfer catalysts derived from Cinchona alkaloids have been successfully utilized. thieme-connect.comacs.org

Table 3: Catalysts in Pyrazolone Synthesis

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Heteropolyacid | H₄SiW₁₂O₄₀ (Keggin type) | Cyclocondensation | Shorter reaction times, increased yield | ijpcbs.com |

| Brønsted Acid | Sulfuric Acid (catalytic) | Solventless cyclocondensation | Room temperature, high yield | rsc.org |

| Organocatalyst | Imidazole | Cyclocondensation in water | Green solvent, facile method | acs.org |

| Phase-Transfer Catalyst | Amide-based Cinchona alkaloids | Enantioselective alkylation | High enantioselectivity, low catalyst loading | acs.org |

| Lewis Acid | SmCl₃ | C-acylation/Cyclization | One-pot synthesis of substituted pyrazoles | nih.govbeilstein-journals.org |

Green Chemistry Principles in Compound Preparation (e.g., Solvent-Free, Microwave-Assisted)

Green chemistry principles are increasingly being integrated into the synthesis of pyrazolone derivatives. nih.gov Key strategies include the use of alternative energy sources like microwave irradiation and the reduction or elimination of hazardous organic solvents. thieme-connect.combenthamdirect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the preparation of pyrazolones. scielo.brnih.gov One-pot, solvent-free methods under microwave irradiation can produce a variety of pyrazolone derivatives in good to excellent yields (51–98%) with drastically reduced reaction times—often just a few minutes compared to several hours for conventional heating. scielo.brnih.govresearchgate.net This approach is not only faster and more energy-efficient but also minimizes the need for purification. scielo.br

Solvent-free, or "neat," reaction conditions represent another significant green advancement. rsc.orgtandfonline.com Conducting the condensation at room temperature in the presence of an organic ionic salt or a mineral acid catalyst eliminates the need for volatile and often toxic organic solvents, thereby reducing waste and environmental impact. rsc.orgtandfonline.com The use of water as a reaction medium is another eco-friendly alternative that has been successfully applied to pyrazole synthesis. thieme-connect.com

Table 4: Comparison of Conventional vs. Green Synthetic Methods

| Method | Conditions | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional | Reflux in ethanol | 3 - 10 hours | Established, reliable | scielo.br |

| Microwave-Assisted | Solvent-free, 420W | 10 minutes | Rapid, energy-efficient, high yield | nih.govresearchgate.net |

| Solvent-Free | Room temperature, cat. H₂SO₄ | - | No organic solvent waste | rsc.org |

| Aqueous Media | Water, cat. imidazole | - | Environmentally benign solvent | acs.org |

Synthesis of Precursors and Related Substituted Pyrazolones

The synthesis of 4-nitro-1,2-dihydro-3H-pyrazol-3-one is intrinsically linked to the availability of its precursors. The primary building blocks are hydrazine (or its derivatives) and a 1,3-dicarbonyl compound, typically a β-ketoester like ethyl acetoacetate. nih.gov The synthesis of variously substituted hydrazines and β-dicarbonyls is a mature field in organic chemistry, providing a wide array of starting materials for producing substituted pyrazolones.

Furthermore, the 4-nitro-pyrazolone intermediate is itself a valuable precursor for other functionalized pyrazolones. For example, the nitro group at the C4 position can be readily reduced to an amino group. researchgate.net Catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst is an effective method for converting 4-nitropyrazol-3-ones into 4-aminopyrazol-3-ones. researchgate.net These aminopyrazoles are versatile intermediates for synthesizing a broader range of derivatives, such as triazole–pyrazole hybrids. beilstein-journals.org The synthesis of precursors can also involve multi-step sequences, such as the preparation of 3-bromo-5-methyl-1H-pyrazole, which serves as a key intermediate for certain agricultural chemicals. google.com The ability to selectively functionalize the pyrazolone ring at various positions allows for the creation of a diverse library of related compounds. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of 4-nitro-1,2-dihydro-3H-pyrazol-3-one involves critical reaction steps, primarily the nitration of a pyrazol-3-one precursor, where optimization of conditions is paramount for achieving high yields and selectivity. Historical approaches to the nitration of pyrazolin-5-ones often employed harsh conditions, such as the use of nitric acid or a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄) under heating. researchgate.net These methods, however, are associated with significant drawbacks, including low selectivity and the potential for unwanted side reactions, such as the nitration of other substituted rings within the molecule. researchgate.net

Modern synthetic strategies have focused on developing milder and more selective nitration methods. One such advancement is the use of a combination of iron(III) nitrate (B79036) (Fe(NO₃)₃) and sodium nitrite (B80452) (NaNO₂) for the nitration of pyrazolin-5-ones. This system offers a significant improvement over traditional methods by providing milder reaction conditions, which in turn leads to higher selectivity for the desired 4-nitro product. researchgate.net The choice of nitrating agent and reaction parameters such as temperature, solvent, and reaction time are crucial variables that are manipulated to enhance the reaction's efficiency. For instance, in the synthesis of related nitropyrazoles, various nitrating agents like acetyl nitrate and fuming nitric acid have been utilized, with the reaction outcomes and yields being highly dependent on the specific reagents and conditions employed. mdpi.com

The table below illustrates a comparative analysis of different reaction conditions for the nitration of a pyrazol-3-one precursor, highlighting the impact on yield and selectivity.

| Entry | Nitrating Agent | Solvent | Temperature | Time | Yield (%) | Selectivity |

| 1 | HNO₃/H₂SO₄ | - | Heating | Variable | Low-Moderate | Low |

| 2 | Aqueous HNO₃ | Water | Not Specified | Not Specified | Not Specified | Moderate |

| 3 | Fe(NO₃)₃ / NaNO₂ | Not Specified | Mild | Not Specified | High | High |

| 4 | Acetyl Nitrate | Not Specified | Not Specified | Minutes | Good (e.g., 81%) mdpi.com | Good |

| 5 | Fuming HNO₃ | Not Specified | Not Specified | Hours | Variable (41-94%) mdpi.com | Moderate-Good |

This table is a representation based on findings for pyrazolone nitration; specific yields for 4-nitro-1,2-dihydro-3H-pyrazol-3-one may vary.

Chemical Reactivity and Transformation Pathways of 4 Nitro 1,2 Dihydro 3h Pyrazol 3 One

Reactions Involving the Pyrazolone (B3327878) Ring System

The pyrazolone ring in 4-nitro-1,2-dihydro-3H-pyrazol-3-one is the site of numerous chemical transformations. The presence of the nitro group significantly influences the electron density and reactivity of the ring, activating it towards certain reactions while deactivating it towards others. The tautomeric nature of the pyrazolone core, existing in equilibrium between keto (-CH-C=O) and enol (-C=C-OH) forms, further diversifies its reactivity, providing multiple sites for functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The reactivity of the pyrazolone ring towards substitution reactions is profoundly influenced by the electronic effects of the nitro group.

Nucleophilic Substitution: The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyrazolone ring, particularly at the positions ortho and para to its location. nih.gov This electronic deficit makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.org For the SNAr mechanism to proceed, a good leaving group must be present on the ring. In derivatives such as 4-halo-nitropyrazoles, the halogen atom becomes an excellent leaving group, readily displaced by nucleophiles. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. researchgate.net The reaction proceeds via the addition of the nucleophile to the electron-deficient ring to form a stable intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores the aromaticity of the ring. nih.gov

Electrophilic Substitution: Conversely, the strong deactivating nature of the nitro group makes further electrophilic aromatic substitution on the 4-nitropyrazolone ring challenging. acs.org Reactions like Friedel-Crafts alkylation and acylation, which involve the attack of a carbocation or acylium ion electrophile on the aromatic ring, are generally ineffective on strongly deactivated rings. acs.org The electron-poor nature of the ring repels the incoming electrophile, thus hindering the reaction.

Alkylation and Acylation at Nitrogen and Oxygen Atoms

Alkylation and acylation are key reactions for modifying the pyrazolone structure. Due to keto-enol tautomerism, 4-nitro-1,2-dihydro-3H-pyrazol-3-one possesses two primary sites for these reactions: the ring nitrogen atoms and the exocyclic oxygen atom of the enol form.

The nitrogen atoms of the pyrazole (B372694) ring are common sites for alkylation. For example, related heterocyclic systems like 3-nitro-1,2,4-triazole (B13798) can be alkylated at a ring nitrogen atom by reacting with secondary and tertiary alcohols in concentrated sulfuric acid. researchgate.net This suggests that 4-nitropyrazolone can undergo N-alkylation under acidic conditions. The synthesis of N-substituted derivatives, such as 1-methyl-4-nitropyrazole, is a well-established transformation. Acylation reactions can similarly occur at the nitrogen atoms, yielding N-acylpyrazolone derivatives. These reactions typically proceed by treating the pyrazolone with an alkyl halide, sulfate, or an acyl chloride in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

O-alkylation and O-acylation can also occur on the enol tautomer. The reaction outcome (N- versus O-functionalization) is often dependent on the reaction conditions, including the nature of the electrophile, the solvent, the base used, and the counter-ion. Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles may preferentially react at the softer nitrogen atom.

| Reaction Type | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl halides, Alcohols in H₂SO₄ researchgate.net | N-Alkyl-4-nitropyrazolones |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-4-nitropyrazolones |

| O-Alkylation | Alkylating agents (under specific conditions) | 4-Nitro-3-alkoxypyrazoles |

| O-Acylation | Acylating agents (under specific conditions) | 3-Acyloxy-4-nitropyrazoles |

Ring-Opening and Subsequent Recyclization Reactions

While the pyrazole ring is generally stable, it can undergo ring-opening and subsequent recyclization reactions under specific, often energetic, conditions or when suitably substituted. For example, a fascinating cascade involving the transient formation of a nitrene moiety at the C5 position of a pyrazole ring has been shown to initiate a sequence of ring-opening and recyclization steps. wikipedia.org Although this specific example starts with a 5-azido-4-nitropyrazole, it demonstrates the latent capability of the substituted pyrazole ring to break apart and re-form.

In other heterocyclic systems, nucleophile-induced ring transformations are a known phenomenon. For instance, certain 1,4-benzothiazine derivatives are prone to ring contraction to form 1,3-benzothiazole structures when treated with nucleophiles. nih.gov Such reactions proceed through the cleavage of a bond within the heterocyclic ring, followed by an intramolecular cyclization to yield a new ring system. nih.gov While direct evidence for the 4-nitropyrazolone ring itself undergoing such transformations is not abundant, these examples from related fields of heterocyclic chemistry suggest that such pathways could be accessible under appropriate reaction conditions, potentially leading to novel heterocyclic scaffolds.

Condensation Reactions with Carbonyl Compounds and Amines

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-nitrogen double bonds.

With Carbonyl Compounds: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an "active hydrogen" compound (a molecule with a C-H bond acidified by two adjacent electron-withdrawing groups). wikipedia.org In the case of 4-nitro-1,2-dihydro-3H-pyrazol-3-one, the C4 position is substituted with the nitro group and has no hydrogen. However, in derivatives like 5-methyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one , the methyl group at C5 is activated by both the adjacent C4-nitro group and the C3-carbonyl group. This activation could potentially render the methyl protons acidic enough to participate in Knoevenagel-type condensations with aldehydes or ketones in the presence of a basic catalyst, leading to the formation of a C5-styryl or related unsaturated derivative. wikipedia.orgnih.gov

With Amines: The C3-carbonyl group of the pyrazolone ring, being part of a lactam (cyclic amide) system, is generally less reactive towards nucleophiles than a simple ketone. However, condensation with primary amines or their derivatives (like hydrazine) to form imine-type products (Schiff bases or hydrazones) at the C3 position may be possible under certain conditions. youtube.comscispace.com More commonly, the N-H groups of the pyrazolone ring can act as nucleophiles, reacting with external carbonyl compounds. For example, the reaction of a primary amine with a benzaldehyde (B42025) typically proceeds through a hemiaminal intermediate to form a Schiff base. mdpi.com

Transformations of the Nitro Group

The nitro group is not merely a static activating group; it is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of the parent molecule.

Catalytic Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group is one of the most important transformations of 4-nitropyrazolone. This reaction converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, which dramatically alters the chemical properties of the molecule and opens up new avenues for further functionalization. The resulting 4-amino-1,2-dihydro-3H-pyrazol-3-one is a valuable synthetic intermediate.

The reduction of aromatic nitro compounds is a well-established and efficient process. wikipedia.org A variety of methods can be employed, with catalytic hydrogenation being among the most common and cleanest.

Common Methods for Nitro Group Reduction:

| Method | Reagents and Catalysts | Intermediate(s) | Final Product |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel wikipedia.orgmit.edu | Nitroso, Hydroxylamine (B1172632) | Amine |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, SnCl₂/HCl stackexchange.com | Nitroso, Hydroxylamine | Amine |

| Transfer Hydrogenation | Hydrazine (B178648), Ammonium formate (B1220265) researchgate.net | Nitroso, Hydroxylamine | Amine |

| Sulfide Reduction | Na₂S, (NH₄)₂S, NaHS | Nitroso, Hydroxylamine | Amine |

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is highly effective. wikipedia.orgmit.edu The reaction proceeds through a six-electron reduction, sequentially forming nitroso and hydroxylamine intermediates, which are typically rapidly converted to the final amine product under the reaction conditions. nih.gov Chemical reducing agents are also widely used. Tin(II) chloride in an alcoholic solvent is a particularly mild and chemoselective reagent, capable of reducing a nitro group without affecting other sensitive functionalities like esters or nitriles that might be present in the molecule. stackexchange.com Studies on related nitrated heterocycles, such as 5-nitro-1,2,4-triazol-3-one (NTO), confirm that the nitro group is readily reduced to the corresponding primary amine by various methods, including microbial nitroreductases. nih.gov

Potential Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Carbon

The presence of a nitro group on an aromatic or heteroaromatic ring typically enhances the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic attack. This reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of aromatic chemistry. nih.govnih.gov In the context of 4-nitro-1,2-dihydro-3H-pyrazol-3-one, the C4 carbon, bearing the nitro group, is activated towards such substitutions.

While direct experimental evidence for SNAr at the C4 position of 4-nitro-1,2-dihydro-3H-pyrazol-3-one is not extensively documented in readily available literature, the reactivity of analogous systems provides strong indications of this potential. For instance, in 3,4-dinitropyrazoles, the nitro group at the 4-position is regioselectively substituted by various nucleophiles, including ammonia, amines, and thiols, under mild conditions. This suggests that the pyrazole ring, when sufficiently activated, can undergo displacement of a nitro group. The general mechanism for SNAr involves the addition of a nucleophile to the electron-deficient ring to form a stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group, in this case, the nitrite (B80452) anion. nih.gov

The feasibility of the nitro group acting as a leaving group in SNAr reactions is well-established for various nitro-substituted heterocycles. nih.gov For the reaction to proceed, the pyrazolone ring must be sufficiently electron-deficient to accommodate the negative charge in the intermediate. The inherent electron-withdrawing nature of the pyrazolone carbonyl group, combined with the potent nitro group, makes the C4 position a plausible site for nucleophilic attack.

In related 4-halonitro-pyrazolecarboxylic acids, nucleophilic substitution of the halogen at the C4 position by arylamines has been observed, further demonstrating the susceptibility of this position to nucleophilic attack. osti.gov While the halogen is a more conventional leaving group, the displacement of a nitro group, though less common, is a known process in highly activated systems. The reaction of l-nitro-4-chloroanthraquinone with thiophenolate anion, for example, results in the predominant replacement of the nitro group, highlighting the competition between different leaving groups and the influence of the nucleophile's nature. researchgate.net

It is important to note that the reaction's success and regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrazolone ring.

Reactivity of Tautomeric Forms in Different Environments

Pyrazolones, including 4-nitro-1,2-dihydro-3H-pyrazol-3-one, can exist in several tautomeric forms. The primary forms are the CH, NH, and OH tautomers, and their equilibrium is significantly influenced by the solvent, temperature, and the nature of substituents on the ring. researchgate.net The reactivity of the molecule is intrinsically linked to the predominant tautomeric form in a given environment.

The tautomeric equilibrium of pyrazolones is a subject of extensive study. For 1-substituted pyrazol-5-ones, the equilibrium between the CH, NH, and OH forms is well-documented. researchgate.net The polarity of the solvent plays a crucial role; nonpolar solvents tend to favor the less polar tautomers, while polar solvents can stabilize the more polar forms through hydrogen bonding and dipole-dipole interactions. mdpi.comnih.gov For instance, in nonpolar solvents, some pyrazolones exist as dimers of the OH form, while in polar aprotic solvents like DMSO, they are present as monomers. nih.gov

While specific studies on the tautomerism of 4-nitro-1,2-dihydro-3H-pyrazol-3-one are not abundant, research on the closely related 4-nitroso-pyrazolones indicates that the oxime tautomer is favored in solution. researchgate.net This suggests that the 4-nitro-substituted pyrazolone may also exhibit a preference for a specific tautomeric form depending on the conditions. The electron-withdrawing nitro group is expected to influence the acidity of the protons involved in tautomerism, thereby shifting the equilibrium.

The different tautomers present distinct reactive sites.

The OH-form (enol-like) possesses a nucleophilic hydroxyl group and can participate in reactions typical of enols.

The NH-form has an acidic N-H proton and can act as a nucleophile through the nitrogen atom.

The CH-form contains an acidic C-H proton at the C4 position (if unsubstituted), making it susceptible to deprotonation and subsequent reaction with electrophiles. In the case of 4-nitro-1,2-dihydro-3H-pyrazol-3-one, this position is substituted, but the principle of tautomer-dependent reactivity remains.

The specific reactivity of each tautomer can be harnessed for selective chemical transformations. For example, the deacylation of carbapenem (B1253116) acyl-enzymes, which involves a pyrroline (B1223166) ring system structurally related to pyrazolones, has been shown to be tautomer-specific, with the Δ2-enamine tautomer being significantly more reactive than the Δ1-imine form. nih.govnih.govresearchgate.netbris.ac.uk This highlights how subtle changes in the electronic structure due to tautomerism can have a profound impact on chemical reactivity.

Table 1: Potential Reactivity of Tautomeric Forms of 4-Nitro-1,2-dihydro-3H-pyrazol-3-one

| Tautomeric Form | Key Structural Feature | Potential Reactivity |

|---|---|---|

| OH-Form | Enolic hydroxyl group | O-alkylation, O-acylation |

| NH-Form | Amide-like structure | N-alkylation, N-acylation |

| CH-Form | Activated C-H bond (in unsubstituted pyrazolones) | Deprotonation and reaction with electrophiles |

This table presents potential reactivities based on the general chemistry of pyrazolone tautomers.

Oxidative and Reductive Manipulations of the Pyrazolone Framework

The pyrazolone ring and its substituents can undergo a variety of oxidative and reductive transformations. The nitro group at the C4 position is particularly susceptible to reduction, providing a synthetic route to valuable amino-substituted pyrazolones. Conversely, the pyrazolone ring itself can be subjected to oxidative conditions, potentially leading to ring cleavage.

The reduction of the nitro group in 4-nitropyrazol-3-ones to a primary amino group is a well-established transformation. This reaction is typically achieved through catalytic hydrogenation. For example, 1-methyl-4-nitropyrazol-3-ones can be reduced to the corresponding 4-amino compounds using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This method is generally efficient and provides the desired amino-substituted pyrazolones in good yields.

The resulting 4-aminopyrazol-3-ones are versatile intermediates for the synthesis of a wide range of derivatives, as the amino group can undergo various subsequent reactions such as acylation and diazotization.

Table 2: Representative Reduction of a 4-Nitropyrazol-3-one Derivative

| Starting Material | Reagents and Conditions | Product |

|---|

This is a representative reaction based on documented procedures for similar substrates.

The oxidative manipulation of the pyrazolone framework is less commonly explored in a synthetic context and is often associated with degradation pathways. Under strong oxidative conditions, the pyrazolone ring can undergo cleavage. For instance, the oxidative treatment of pharmaceuticals containing a pyrazolone ring can lead to ring-opening reactions. nih.gov This process can be initiated by the attack of radical species, such as hydroxyl radicals, on the double bonds of the heterocyclic ring, leading to a cascade of reactions that ultimately break the ring structure. nih.govresearchgate.netnih.govresearchgate.net

While often considered a degradation pathway, controlled oxidative cleavage could potentially be developed into a synthetic strategy for accessing different classes of compounds. However, achieving selectivity in such reactions can be challenging due to the multiple reactive sites on the pyrazolone ring.

Structural Elucidation and Tautomeric Investigations of 4 Nitro 1,2 Dihydro 3h Pyrazol 3 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-nitro-1,2-dihydro-3H-pyrazol-3-one, identifying its functional groups, and investigating the dynamics of its tautomeric forms.

NMR spectroscopy is a powerful tool for studying the structure of 4-nitro-1,2-dihydro-3H-pyrazol-3-one in solution. The chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of the nuclei, providing critical information for distinguishing between the possible tautomers (CH, NH, and OH forms). nih.govnih.govmdpi.com

¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and any N-H or O-H protons. For the NH tautomer, a broad signal for the N-H proton would be anticipated, while the OH tautomer would exhibit a signal for the hydroxyl proton. The position of the C5-protons would also differ significantly between tautomers.

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (C3) would be a key indicator. In the NH and CH tautomers, this carbon would appear in the typical range for a carbonyl group, whereas in the OH tautomer, it would shift to a value characteristic of an sp² carbon bearing a hydroxyl group. The chemical shift of C4 would also be sensitive to the hybridization and substitution pattern. researchgate.net

¹⁵N NMR Spectroscopy: Due to its wide chemical shift range, ¹⁵N NMR is particularly useful for probing the nitrogen environments. nih.govhuji.ac.il The two nitrogen atoms of the pyrazole ring would have distinct chemical shifts depending on whether they are protonated or part of a double bond, aiding in the unambiguous identification of the predominant tautomeric form. wikipedia.org

2D-NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning proton and carbon signals unequivocally. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons, aiding in conformational analysis. researchgate.net

Table 1: Representative NMR Data for the Tautomers of 4-Nitro-1,2-dihydro-3H-pyrazol-3-one (Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.)

| Atom | NH-Tautomer (predicted δ) | OH-Tautomer (predicted δ) | CH-Tautomer (predicted δ) |

| ¹H NMR | |||

| H5 | ~ 4.0 - 4.5 ppm | ~ 5.5 - 6.0 ppm | ~ 4.2 - 4.7 ppm |

| NH/OH | ~ 10.0 - 12.0 ppm (broad) | ~ 9.0 - 11.0 ppm | ~ 7.0 - 8.0 ppm (CH) |

| ¹³C NMR | |||

| C3 | ~ 160 - 170 ppm | ~ 150 - 160 ppm | ~ 165 - 175 ppm |

| C4 | ~ 120 - 130 ppm | ~ 115 - 125 ppm | ~ 60 - 70 ppm |

| C5 | ~ 40 - 50 ppm | ~ 90 - 100 ppm | ~ 45 - 55 ppm |

| ¹⁵N NMR | |||

| N1 | ~ -150 to -170 ppm | ~ -140 to -160 ppm | ~ -150 to -170 ppm |

| N2 | ~ -200 to -220 ppm | ~ -80 to -100 ppm | ~ -200 to -220 ppm |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule and to study intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of the NH tautomer would be characterized by a strong absorption band for the C=O stretching vibration (typically 1650-1750 cm⁻¹) and a broad N-H stretching band (around 3200-3400 cm⁻¹). The nitro group would show characteristic symmetric and asymmetric stretching vibrations (around 1350 cm⁻¹ and 1550 cm⁻¹, respectively). In contrast, the OH tautomer would lack the C=O stretch but show a broad O-H stretching band (3200-3600 cm⁻¹) and a C=N stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the pyrazole ring, which may be weak in the IR spectrum.

Hydrogen Bonding: The position and shape of the N-H and O-H stretching bands are highly sensitive to hydrogen bonding. mdpi.comrsc.org In the solid state or in concentrated solutions, intermolecular hydrogen bonding can lead to significant broadening and shifting of these bands to lower frequencies.

Table 2: Characteristic Vibrational Frequencies for 4-Nitro-1,2-dihydro-3H-pyrazol-3-one (Note: These are expected frequency ranges and can be influenced by the physical state and intermolecular interactions.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (NH-Tautomer) | Stretching | 3200 - 3400 (broad) |

| C=O (NH/CH-Tautomer) | Stretching | 1650 - 1750 |

| O-H (OH-Tautomer) | Stretching | 3200 - 3600 (broad) |

| NO₂ | Asymmetric Stretch | ~1550 |

| NO₂ | Symmetric Stretch | ~1350 |

| C=N (OH-Tautomer) | Stretching | 1600 - 1650 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular formula C₃H₃N₃O₃.

The fragmentation of pyrazole derivatives under electron impact often involves the loss of small, stable molecules. researchgate.net For 4-nitro-1,2-dihydro-3H-pyrazol-3-one, the fragmentation is expected to be initiated by the loss of the nitro group (NO₂) or a related fragment like NO or O. Subsequent fragmentation could involve the cleavage of the pyrazole ring, leading to the loss of molecules such as HCN, N₂, and CO. researchgate.netlibretexts.orgwhitman.edu

Table 3: Plausible Mass Spectrometric Fragments of 4-Nitro-1,2-dihydro-3H-pyrazol-3-one (Note: The relative intensities of these fragments would depend on the ionization conditions.)

| m/z Value | Possible Fragment | Proposed Loss from Molecular Ion |

| 129 | [C₃H₃N₃O₃]⁺ | Molecular Ion |

| 83 | [C₃H₃N₂O]⁺ | Loss of NO₂ |

| 99 | [C₃H₃N₂O₂]⁺ | Loss of NO |

| 55 | [C₂H₃N₂]⁺ | Loss of NO₂ and CO |

| 42 | [C₂H₂N]⁺ | Further fragmentation |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be a valuable tool for studying tautomeric equilibria. jocpr.com The different tautomers of 4-nitro-1,2-dihydro-3H-pyrazol-3-one are expected to have distinct UV-Vis absorption spectra due to differences in their conjugated systems.

Electronic Transitions: The spectra would likely be dominated by π → π* transitions of the conjugated pyrazole system and the nitro group, as well as n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The wavelength of maximum absorption (λ_max) would be sensitive to the extent of conjugation in each tautomer. For instance, the OH-tautomer, with its aromatic-like ring, might absorb at a different wavelength compared to the NH-tautomer. guidechem.com

Tautomeric Studies: By monitoring changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to study the position of the tautomeric equilibrium. The appearance of isosbestic points can be indicative of a two-component equilibrium between tautomeric forms.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A crystal structure analysis would unambiguously identify the predominant tautomer in the solid state. researchgate.net Furthermore, it would reveal the details of the supramolecular architecture, including intermolecular hydrogen bonding and other non-covalent interactions that govern the crystal packing. researchgate.net For example, it is common for pyrazolone (B3327878) derivatives to form hydrogen-bonded dimers or chains in the solid state. nih.govnih.gov The planarity of the pyrazole ring and the orientation of the nitro group relative to the ring could also be precisely determined.

Comprehensive Tautomerism Studies

Pyrazolones are well-known for exhibiting tautomerism, and 4-nitro-1,2-dihydro-3H-pyrazol-3-one is expected to exist as an equilibrium mixture of different tautomeric forms. mdpi.comresearchgate.netresearchgate.net The main possible tautomers are the NH-form (4-nitro-1,2-dihydro-3H-pyrazol-3-one), the OH-form (4-nitro-1H-pyrazol-3-ol), and the CH-form (4-nitro-3H-pyrazol-3-one).

A comprehensive study of the tautomerism of this compound would involve the application of the aforementioned spectroscopic and crystallographic techniques, often in conjunction with computational chemistry. researchgate.netresearchgate.net By comparing the experimental data from NMR, IR, and UV-Vis spectroscopy in various solvents with the data obtained from X-ray crystallography for the solid state, a complete picture of the tautomeric preferences of 4-nitro-1,2-dihydro-3H-pyrazol-3-one can be established. nih.govnih.gov Factors such as solvent polarity, temperature, and pH can significantly influence the position of the tautomeric equilibrium, and these effects can be systematically investigated to understand the relative stabilities of the different tautomers.

Keto-Enol and N-H Tautomeric Equilibria in Solution and Solid State

Pyrazolones, including N-unsubstituted variants like 4-nitro-1,2-dihydro-3H-pyrazol-3-one, can theoretically exist in several tautomeric forms. The main equilibria involve the interconversion between keto and enol forms, as well as different N-H tautomers. For a typical pyrazolone ring, three principal tautomeric forms are considered: the CH form (a keto form, 2,4-dihydro-3H-pyrazol-3-one), the OH form (an enol form, 1H-pyrazol-3-ol), and the NH form (a keto form, 1,2-dihydro-3H-pyrazol-3-one). researchgate.net

Table 1: Principal Tautomeric Forms of the Pyrazolone Ring

| Tautomer Name | Structural Class | Description |

| OH Form | Enol (Hydroxypyrazole) | Features a hydroxyl group at C3 and a double bond between C3 and C4. |

| NH Form | Keto (Pyrazolin-5-one) | Characterized by a carbonyl group at C3 and an N-H bond at the N1 position. |

| CH Form | Keto (Pyrazolin-5-one) | Contains a carbonyl group at C3 and a methylene (B1212753) group at C4. |

In the solid state, the tautomeric preference is definitively determined. X-ray crystal structure analysis of related compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, reveals that the molecule exists exclusively as the enol (1H-pyrazol-3-ol) tautomer. nih.govresearchgate.netnih.gov These enol forms are often stabilized by forming dimeric structures through hydrogen bonding. nih.govresearchgate.net

Influence of Solvent Polarity and pH on Tautomeric Preferences

The tautomeric equilibrium of pyrazolones is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the solution. researchgate.netmasterorganicchemistry.com The relative stability of the keto and enol forms can be shifted by changing the solvent system. researchgate.net

The influence of solvent polarity is well-documented for related pyrazolone structures. In nonpolar solvents like chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆), the enol form of 1-phenyl-1H-pyrazol-3-ol is predominant, existing as hydrogen-bonded dimers. nih.govresearchgate.netnih.gov In contrast, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), which can disrupt intermolecular hydrogen bonds, the compound exists primarily as monomers. nih.govresearchgate.net While the tautomeric form in DMSO is still the enol, the change in association highlights the solvent's role in mediating intermolecular interactions. nih.govresearchgate.net Generally, for many keto-enol systems, non-polar solvents favor the enol tautomer, which can be stabilized by intramolecular hydrogen bonding, while polar solvents can favor the more polar keto form. masterorganicchemistry.comresearchgate.net

Table 2: Effect of Solvent on Tautomeric Equilibrium for Acetoacetic Acid (Illustrative Example)

| Solvent | % Enol Tautomer |

| Carbon Tetrachloride (CCl₄) | 49% |

| Water (D₂O) | <2% |

| Data illustrates the general principle of solvent influence on keto-enol equilibria. masterorganicchemistry.com |

The pH of the medium also exerts a strong influence on tautomeric preference. Pyrazolones possess weakly acidic character and can be titrated with strong bases. researchgate.net Changes in pH alter the protonation state of the molecule. Under acidic or basic conditions, the formation of cationic or anionic species, respectively, introduces new resonance structures and shifts the tautomeric equilibrium. For instance, studies on polyvinylpyrrolidone, which also contains a lactam ring with keto-enol tautomerism, show that pH directly induces tautomeric shifts; the keto form is stable at pH 4, while the enol form predominates at pH 7 and 9. nih.gov This principle applies to 4-nitro-1,2-dihydro-3H-pyrazol-3-one, where changes in pH will affect the protonation of the ring nitrogens and the carbonyl oxygen, thereby altering the equilibrium between the keto, enol, and ionic forms.

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical factor in determining the stable tautomeric form and the supramolecular structure of 4-nitro-1,2-dihydro-3H-pyrazol-3-one in both solid and solution states. researchgate.netrsc.org

In the solid state, intermolecular hydrogen bonds dominate the crystal packing. As observed in analogous pyrazolones, the enol (hydroxypyrazole) tautomer readily forms robust hydrogen-bonded dimers. nih.govresearchgate.net These dimers are typically formed via two identical O-H···N intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the sp²-hybridized nitrogen (N2) of a neighboring molecule. nih.govresearchgate.netmdpi.com The pyrazole ring itself is a versatile hydrogen-bonding motif, capable of forming strong N-H···N interactions that can lead to chains or more complex three-dimensional networks. rsc.orgnih.gov The presence of the nitro group introduces additional hydrogen bond acceptors (the oxygen atoms), which can participate in weaker or bifurcated C-H···O or N-H···O interactions, further stabilizing the crystal lattice. rsc.org

Intramolecular hydrogen bonding is particularly important for stabilizing the enol tautomer, especially in non-polar solvents where intermolecular interactions with the solvent are weak. masterorganicchemistry.com An intramolecular hydrogen bond can form between the hydroxyl proton (O-H) at the C3 position and the lone pair of the nitrogen atom at the N2 position, creating a stable six-membered pseudo-ring. This internal stabilization is a key reason why the enol form is often significantly populated in the equilibrium mixture in solution. masterorganicchemistry.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of many-body systems. For nitropyrazole derivatives, DFT calculations, particularly using functionals like B3LYP and B3P86 combined with basis sets such as 6-311++G(d,p), have proven reliable for predicting geometric, vibrational, and electronic properties. acrhem.org

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For the closely related compound 4-nitropyrazole, geometrical optimization has been performed using various levels of theory, including B3LYP/aug-cc-pVDZ. acrhem.org These calculations help in understanding the planarity of the molecule and the orientation of the nitro group, which significantly influences its electronic properties and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of 4-Nitropyrazole (A Close Analog) Data sourced from calculations at the B3LYP/aug-cc-pVDZ level. acrhem.org

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C3-C4 | 1.383 |

| C4-C5 | 1.383 |

| C4-N(nitro) | 1.451 |

| N(nitro)-O | 1.222 |

| ∠C3-C4-C5 | 106.6 |

| ∠C5-C4-N(nitro) | 126.7 |

| ∠O-N(nitro)-O | 125.7 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to compute these vibrational frequencies, which can then be correlated with experimental spectra to provide a definitive assignment for each vibrational band. acrhem.orgbohrium.commdpi.com

For 4-nitropyrazole, a detailed vibrational analysis has been conducted. acrhem.org The characteristic symmetric and asymmetric stretching modes of the nitro (NO2) group are among the most significant. The asymmetric NO2 stretch is observed experimentally at 1526 cm⁻¹ (FT-IR), which correlates well with the calculated value. acrhem.org The symmetric stretch appears at 1353 cm⁻¹. acrhem.org Other important vibrations include the N-H stretch, observed at 3186 cm⁻¹, and various in-plane and out-of-plane ring deformation modes. acrhem.org The strong agreement between calculated and experimental frequencies validates the accuracy of the computational model. acrhem.orgmdpi.com

Table 2: Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitropyrazole Experimental data from FT-IR spectroscopy. Theoretical data calculated at the B3LYP/aug-cc-pVDZ level. acrhem.org

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3186 | 3188 | N-H stretch |

| 1526 | 1528 | Asymmetric NO2 stretch |

| 1353 | 1352 | Symmetric NO2 stretch |

| 1050 | 1083 | Ring deformation + N-H deformation |

| 927 | 883 | Ring deformation in-plane |

| 823 | 832 | Ring deformation + NO2 bend |

| 756 | 760 | Ring deformation in-plane |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

In 4-nitropyrazole, the HOMO is distributed over the pyrazole (B372694) ring, while the LUMO is primarily localized on the nitro group and the C4 carbon to which it is attached. acrhem.org This distribution indicates that the molecule is susceptible to nucleophilic attack at the C4 position. The calculated HOMO-LUMO energy gap for 4-nitropyrazole at the B3LYP/aug-cc-pVDZ level is 5.25 eV. acrhem.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Calculated Frontier Molecular Orbital Properties of 4-Nitropyrazole Energies calculated at the B3LYP/aug-cc-pVDZ level. acrhem.org

| Property | Value (eV) |

| HOMO Energy | -7.95 |

| LUMO Energy | -2.70 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. researchgate.netnih.gov It illustrates the charge distribution by color-coding: red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id For 4-nitropyrazole, the MEP map shows a significant region of negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. acrhem.org Conversely, a positive potential is observed around the ring hydrogen atoms and particularly near the C4 carbon, confirming its electrophilic character. acrhem.org

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction pathways and identifying transition state structures. For nitropyrazoles, studies have explored mechanisms such as nucleophilic substitution. In the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole, a vicarious nucleophilic substitution occurs where the amino group attacks the C5 position of the pyrazole ring, leading to the formation of an amination product. researchgate.net

Furthermore, theoretical studies using Molecular Electron Density Theory (MEDT) have been applied to understand the cycloaddition reactions that form nitropyrazole systems. nih.gov These investigations analyze the reaction pathways, regioselectivity, and the energetics of transition states, explaining why certain products are formed preferentially. For example, in the reaction of nitrylimines with a nitroalkene, calculations showed that while multiple pathways were kinetically feasible, one regioisomer was predominantly formed, which then spontaneously eliminated a chloroform (B151607) molecule to yield the final 5-nitropyrazole product. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical methods are widely used to predict various spectroscopic parameters, which aids in the characterization of newly synthesized compounds. nih.govufms.br

IR Spectra: As detailed in section 5.1.2, DFT calculations provide reliable predictions of infrared vibrational frequencies that show strong correlation with experimental data. acrhem.orgresearchgate.net

NMR Spectra: Quantum chemical calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govresearchgate.net For 4-nitropyrazole, the experimental ¹H NMR spectrum shows signals at δ 8.26 and δ 6.76. acrhem.org Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can reproduce these shifts, helping to assign them to specific protons on the pyrazole ring. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the λ_max values. For pyrazolone (B3327878) derivatives, these calculations help to understand the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions involving the chromophoric groups within the molecule. nih.gov

Synthetic Utility and Applications in Advanced Materials and Chemical Reagents

Role as a Synthon and Building Block in Heterocyclic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting point for a synthetic transformation. 4-Nitro-1,2-dihydro-3H-pyrazol-3-one serves as a valuable synthon, primarily for introducing the pyrazole (B372694) moiety into larger, more complex molecular architectures. Its C-4 position is activated for certain reactions, and the nitro group can be chemically modified, most commonly via reduction to an amino group, unlocking further synthetic pathways. researchgate.net

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are present in numerous biologically active compounds and functional materials. researchgate.netnih.gov

Pyrazolo[3,4-b]pyridines: This fused system, an isomer of purine, is of significant interest for its diverse biological activities. researchgate.netnih.gov While direct cyclization using 4-nitropyrazolone is not the most common route, it serves as a critical intermediate. The synthesis of pyrazolo[3,4-b]pyridines frequently employs 5-aminopyrazole derivatives as the key building block. nih.govmdpi.com 4-Nitro-1,2-dihydro-3H-pyrazol-3-one can be readily converted to the corresponding 4-aminopyrazol-3-one via catalytic hydrogenation. researchgate.net This amino-substituted pyrazolone (B3327878) can then undergo condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the fused pyridine (B92270) ring. nih.govmdpi.com For instance, the reaction of a 5-aminopyrazole with an unsaturated ketone in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) can yield the pyrazolo[3,4-b]pyridine core. mdpi.com This two-step process, starting with the nitropyrazolone, highlights its role as a stable precursor to the more reactive amino synthon required for these cyclizations.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) skeleton, another class of compounds with significant pharmacological applications, typically involves building a pyridine ring onto a pre-existing pyrimidine (B1678525) ring. jocpr.comnih.govmdpi.com Common starting materials include 4-aminopyrimidines or 6-aminouracil (B15529) derivatives, which react with reagents that provide a three-carbon chain to complete the pyridine portion of the fused system. jocpr.comresearchgate.net The use of 4-nitropyrazolone as a direct precursor for this specific fused system is less conventional and would likely involve a more complex, multi-step synthetic strategy, potentially through ring-opening and rearrangement reactions to form the necessary pyrimidine intermediate.

4-Nitro-1,2-dihydro-3H-pyrazol-3-one is a key intermediate for creating a variety of substituted pyrazolone derivatives. The pyrazolone ring itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov The synthesis of 4-nitropyrazolones is typically achieved through the nitration of the parent pyrazolone ring using reagents like nitric acid. researchgate.net

Once formed, the 4-nitro derivative is a stable compound that can be stored and used as a starting point for further functionalization. The most significant transformation is the reduction of the nitro group to a 4-amino group. researchgate.net This introduces a nucleophilic site on the pyrazolone ring, enabling a wide range of subsequent reactions. For example, the resulting 4-aminopyrazolones can be acylated with acid chlorides to introduce new side chains, a common strategy for modifying the biological activity of the molecule. researchgate.net This positions 4-nitropyrazolone as a pivotal gateway molecule for accessing a library of complex pyrazolone derivatives with tailored properties.

Formation of Metal Complexes and Coordination Compounds

The pyrazolone scaffold, particularly in its deprotonated enol form, is an excellent chelating agent for metal ions. The introduction of a nitro group at the C-4 position modifies the electronic properties of the ligand, influencing the stability and characteristics of the resulting metal complexes.

4-Nitro-1,2-dihydro-3H-pyrazol-3-one exhibits keto-enol tautomerism. In the presence of a base or upon coordination to a metal ion, it can lose a proton to form the pyrazdonate anion. This anion acts as a bidentate ligand, coordinating to a metal center through two oxygen atoms: the oxygen of the C=O group and the oxygen from the deprotonated enol. scholarlinkinstitute.orgnih.gov This O,O-bidentate chelation forms a stable six-membered ring with the metal ion, a feature common to related ligands like nitrosopyrazolones and acylpyrazolones. scholarlinkinstitute.orgsaudijournals.com

The synthesis of metal chelates with 4-nitropyrazolone ligands generally involves a straightforward metathesis reaction. A solution of the ligand, often in an alcohol or aqueous-alcoholic medium, is treated with a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates). scholarlinkinstitute.orgsaudijournals.com The reaction is typically carried out under reflux, and the pH is often adjusted to facilitate the deprotonation of the ligand and promote the formation of the solid complex, which can then be isolated by filtration. saudijournals.com

The resulting metal chelates are characterized using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming coordination. In the free ligand, a strong absorption band corresponding to the C=O stretching vibration is observed. Upon chelation, this band typically shifts to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion. scholarlinkinstitute.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and metal-ligand interactions. Ligand-to-metal charge transfer (LMCT) bands are often observed. scholarlinkinstitute.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and detect changes in chemical shifts upon coordination.

Elemental Analysis: This provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio. scholarlinkinstitute.orgsaudijournals.com

These methods collectively allow for the unambiguous structural elucidation of the metal complexes formed.

Applications in Energetic Materials Science

The field of energetic materials seeks to develop compounds that can release large amounts of energy rapidly. The combination of a nitrogen-rich heterocyclic ring with an explosophoric group like the nitro (–NO₂) moiety makes 4-nitro-1,2-dihydro-3H-pyrazol-3-one and its derivatives promising candidates for this application. nih.gov

Nitropyrazoles are recognized as an important class of energetic materials. nih.gov The pyrazole ring provides a stable, high-enthalpy backbone, while the nitro group contributes to a high density and a favorable oxygen balance, which are key parameters for detonation performance. Research has shown that fused heterocyclic systems derived from nitropyrazoles, as well as energetic salts, exhibit powerful explosive properties. energetic-materials.org.cnresearchgate.net For example, a salt synthesized from 3,5-diamino-4-nitropyrazole demonstrated high detonation velocity and pressure. energetic-materials.org.cn

Furthermore, 4-nitropyrazole derivatives can be used as ligands to create energetic metal complexes. A study on iron(II) complexes with 4-nitro-pyrazolyl substituted tetrazine ligands showed that these materials could be initiated by laser light, highlighting their potential as primary explosives. nih.gov The properties of these materials can be fine-tuned by modifying the cation in the case of salts or the metal center in coordination compounds. The table below presents data for related energetic compounds, illustrating the performance that can be achieved with this structural motif.

| Compound Name | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Sensitivity | Reference |

|---|---|---|---|---|---|

| 3,5-diamino-4-nitro-1H-pyrazol-2-ium pentazolate | 1.71 | 8483 | 26.4 | IS: 10 J, FS: 216 N | energetic-materials.org.cn |

| N,N'-((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))dinitramide | Not specified | Not specified | Not specified | Not specified | rsc.org |

| 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] mdpi.comsaudijournals.comsaudijournals.comtriazin-4-one (NPTO) | Not specified | Similar to DNPP | Similar to DNPP | Better than DNPP | nih.gov |

IS = Impact Sensitivity; FS = Friction Sensitivity; DNPP = 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole

Development of Insensitive Heat-Resistant Energetic Compounds

The quest for energetic materials that combine high performance with low sensitivity to stimuli like impact and friction is a major focus in materials science. Derivatives of 4-nitro-1,2-dihydro-3H-pyrazol-3-one have emerged as promising candidates for creating a new generation of insensitive and heat-resistant energetic compounds. nih.govrsc.org The pyrazole ring itself is known for its inherent stability and resistance to oxidation and hydrolysis. mdpi.com

A significant advancement involves using 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one (ANPO), a direct analogue of the subject compound, as a building block. nih.govrsc.orgbohrium.com Researchers have successfully synthesized a series of novel energetic compounds by combining the ANPO framework with azine structures. nih.govrsc.org These new materials exhibit exceptional thermal stability, with decomposition temperatures ranging from 311 °C to 386 °C. nih.govbohrium.com This represents a substantial improvement of 75-150 °C over 5-Nitro-1,2,4-triazol-3-one (NTO), a widely used insensitive explosive. nih.govrsc.orgbohrium.com

Crucially, this enhanced thermal resistance is not achieved at the expense of safety. The synthesized compounds demonstrated low sensitivity to both impact (IS > 50 J) and friction (FS > 360 N), placing them in the category of insensitive energetic materials. nih.govrsc.org This combination of high heat resistance and low sensitivity makes such pyrazolone derivatives highly suitable for applications demanding thermal stability, such as in deep mining and the aerospace industry. bohrium.com

Table 1: Comparison of Thermal Stability in ANPO-Derived Energetic Compounds

| Compound | Decomposition Temperature (Td) | Improvement over NTO (Td: 236.0 °C) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |

|---|---|---|---|---|

| NTO (Reference) | 236.0 °C | N/A | > 50 J | > 360 N |

| NPX-10 | 311 °C | +75 °C | > 50 J | > 360 N |

| NPX-11 | 325 °C | +89 °C | > 50 J | > 360 N |

| NPX-12 | 348 °C | +112 °C | > 50 J | > 360 N |

| NPX-13 | 362 °C | +126 °C | > 50 J | > 360 N |

| NPX-14 | 386 °C | +150 °C | > 50 J | > 360 N |

This table is interactive. You can sort and filter the data.

Structure-Property Relationships for Thermal Stability and Sensitivity

The performance of energetic materials is intrinsically linked to their molecular and crystal structures. For nitropyrazole derivatives, including those based on 4-nitro-1,2-dihydro-3H-pyrazol-3-one, several structural features govern their thermal stability and sensitivity. researchgate.net

Theoretical studies using quantum chemical methods have been employed to understand these relationships. nih.govrsc.org The stability of nitrated pyrazoles is influenced by the position of the nitro groups on the pyrazole ring. researchgate.netacrhem.org The introduction of amino groups, as seen in the ANPO analogue, can enhance thermal stability. Furthermore, creating larger, bridged, or fused ring systems, such as combining the pyrazole core with azine or triazole rings, is an effective strategy for increasing stability. rsc.orgresearchgate.net These larger, more rigid structures help to dissipate energy and prevent the initiation of decomposition.

Hydrogen bonding and π-π stacking interactions within the crystal lattice are also critical. rsc.org Strong intermolecular interactions contribute to a higher crystal density and a more stable packing arrangement, which in turn can enhance detonation performance while maintaining low sensitivity. rsc.org The planarity of the molecule is another key factor; deviations from planarity in certain nitropyrazole isomers have been linked to reduced stability. researchgate.net By carefully tuning these structural elements—such as the number and position of nitro groups, the introduction of functional groups like amines, the creation of fused skeletons, and the optimization of intermolecular forces—it is possible to design energetic materials with a desired balance of high performance, thermal stability, and insensitivity. researchgate.netnih.govrsc.org

Utility in Analytical Chemistry

The functional groups within 4-nitro-1,2-dihydro-3H-pyrazol-3-one lend it potential for use as a versatile reagent in analytical chemistry. iyte.edu.tr

Reagent for Chemical Detection and Quantification

The 4-nitro-1,2-dihydro-3H-pyrazol-3-one molecule possesses a labile N-H proton on its heterocyclic ring, which imparts weak acidic character. This property is analogous to that of other heterocyclic compounds like 3-nitro-1,2,4-triazol-5-one (NTO), which is a weak acid with a pKa of 3.76. scispace.comresearchgate.net This acidity can be exploited for quantitative analysis through simple and rapid acid-base titration. scispace.comresearchgate.net By dissolving the compound in an aqueous solution, it can be titrated against a standardized strong base, such as sodium hydroxide, using a suitable indicator to determine its concentration or purity. scispace.comresearchgate.net This method offers a straightforward and cost-effective quality control tool compared to more instrument-intensive techniques. scispace.com

Complexometric Reagent for Metal Ion Estimation

Complex-formation reactions are fundamental to many analytical techniques for determining the concentration of metal ions. iyte.edu.trnih.govlibretexts.org Organic compounds that can donate electron pairs to form stable complexes with metal ions are widely used as ligands in these processes. iyte.edu.tr Pyrazole derivatives have demonstrated their capability to act as effective ligands. For instance, research on 4-nitro-3-pyrazolecarboxylic acid has shown its ability to form stable, neutral bis(ligand) complexes with various divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net

Given its structure, which contains electron-donating nitrogen and oxygen atoms, 4-nitro-1,2-dihydro-3H-pyrazol-3-one can similarly function as a chelating agent. It has the potential to be used in complexometric titrations for the estimation of metal ions. In such a titration, a solution of the pyrazole derivative would be used to titrate a sample containing metal ions, forming a stable metal-ligand complex and allowing for the determination of the metal ion concentration, often visualized with a metal-sensitive indicator. uomustansiriyah.edu.iq

Applications in Advanced Materials (e.g., Photochromic Systems, Corrosion Inhibitors)

The reactivity and electronic properties of the pyrazole ring system allow for its use in the development of advanced functional materials. mdpi.com

Notably, pyrazole derivatives have been identified as highly effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments. nih.govresearchgate.net Certain synthesized pyrazole compounds have demonstrated significant ability to prevent the corrosion of C-steel in 1 M HCl, achieving inhibition efficiencies as high as 93%. nih.gov These compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The mechanism involves the adsorption of the pyrazole molecules onto the steel surface, forming a protective layer that acts as a barrier to the corrosive medium. nih.gov This adsorption follows the Langmuir isotherm model. nih.govresearchgate.net The versatility and high efficiency of pyrazole-based compounds make them important for industrial applications where metal protection is crucial. nih.gov

Table 2: Performance of Pyrazole Derivatives as Corrosion Inhibitors for C-Steel in 1 M HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| Compound 3 (Pyrazole Derivative) | 25 | 78.3 |

| 50 | 83.7 | |

| 100 | 88.2 | |

| 200 | 91.5 | |

| Compound 4 (Pyrazole Derivative) | 25 | 81.2 |

| 50 | 85.6 | |

| 100 | 90.1 | |

| 200 | 93.0 |

This table is interactive. You can sort and filter the data based on inhibitor type and concentration.

Additionally, the broader class of pyrazole compounds is known for its application in photosensitive materials, indicating a potential, though less explored, avenue for 4-nitro-1,2-dihydro-3H-pyrazol-3-one in areas like photochromic systems. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-nitropyrazolones often involves harsh conditions, such as the use of concentrated nitric and sulfuric acid mixtures, which can lead to low selectivity and significant environmental waste. researchgate.net Current research is heavily focused on developing greener, more sustainable synthetic protocols. A notable advancement is the use of milder nitrating systems, such as a combination of iron(III) nitrate (B79036) (Fe(NO₃)₃) and sodium nitrite (B80452) (NaNO₂), which offers a more selective and less hazardous alternative to classical methods. researchgate.net

Another key direction is the adoption of green chemistry principles, such as using water as a solvent and employing catalysts to improve reaction efficiency. For instance, the synthesis of pyrazolone (B3327878) derivatives has been successfully achieved in aqueous media using catalysts like imidazole (B134444), which can be easily recovered and reused. researchgate.net These methods not only reduce the environmental footprint but also often lead to higher yields and simpler purification processes. researchgate.netnih.gov The synthesis of precursors, such as 1-hydroxymethyl-4-nitropyrazole, has also been achieved through reactions with formaldehyde, indicating diverse pathways to functionalized nitropyrazoles. mdpi.com

Table 1: Comparison of Synthetic Routes for Nitropyrazolones

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional Nitration | HNO₃ / H₂SO₄ | Heating | Well-established | Harsh acidic conditions, low selectivity, potential for over-nitration | researchgate.net |

| Mild Nitration | Fe(NO₃)₃ / NaNO₂ | Mild conditions | High selectivity, improved safety profile | May require optimization for different substrates | researchgate.net |

| Green Catalysis | Hydrazines, Ethyl acetoacetate (B1235776), Imidazole catalyst | Aqueous media, Reflux at 80 °C | Environmentally friendly, high yield (92-93%) | Limited to specific pyrazolone syntheses | researchgate.net |

Exploration of Unconventional Reactivity and Mechanistic Pathways

Understanding the fundamental reactivity and reaction mechanisms of 4-nitropyrazolones is crucial for designing new transformations. Modern research employs a combination of experimental and computational methods to elucidate complex reaction pathways. For example, the mechanism of addition reactions involving pyrazoles has been studied using Molecular Electron Density Theory (MEDT). researchgate.net These studies have revealed that such reactions can proceed through a zwitterionic intermediate, which then converts to the final product via a researchgate.netyoutube.com-proton sigmatropic shift, a non-intuitive pathway that challenges classical mechanistic assumptions. researchgate.net

Furthermore, the discovery of novel rearrangements offers powerful tools for creating complex molecular architectures. A recent study reported a new Hofmann-type rearrangement that transforms a pyrazole (B372694) precursor into a fused pyrazolo[4,3-d] researchgate.netresearchgate.netmdpi.comtriazin-4-one structure, demonstrating how existing functionalities can be leveraged to build novel heterocyclic systems. nih.gov Kinetic studies on pyrazole formation are also providing deeper insights into the influence of different substituents on reaction rates and pathways, allowing for more precise control over reaction outcomes. researchgate.net

Advanced Characterization Techniques for Dynamic Structural Information

The precise characterization of 4-nitro-1,2-dihydro-3H-pyrazol-3-one and its derivatives is essential for confirming their structure and understanding their properties. While standard techniques like IR spectroscopy, multinuclear NMR spectroscopy, and elemental analysis are routinely used, advanced methods are providing unprecedented levels of detail. nih.gov

Single-crystal X-ray diffraction, for example, is indispensable for unambiguously determining the three-dimensional structure of these molecules. mdpi.com This technique has been used to analyze the planarity of the pyrazole ring and the orientation of its substituents, which is critical for understanding intermolecular interactions and solid-state packing. mdpi.com Moreover, advanced NMR spectroscopy is being used not just for static structural elucidation but also to gain dynamic information about reaction mechanisms. researchgate.net By monitoring reactions in real-time (in-situ NMR), researchers can identify and characterize transient intermediates, providing a complete picture of the reaction pathway from starting materials to products. researchgate.net

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of molecules with tailored properties before they are ever synthesized in a lab. For derivatives of 4-nitropyrazol-3-one, quantum chemical methods are used to predict key characteristics such as thermal stability and sensitivity, which is particularly important for applications in energetic materials. nih.gov